N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774501
InChI: InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3
SMILES:
Molecular Formula: C9H12FNO2S
Molecular Weight: 217.26 g/mol

N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17774501

Molecular Formula: C9H12FNO2S

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C9H12FNO2S
Molecular Weight 217.26 g/mol
IUPAC Name N-ethyl-2-fluoro-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3
Standard InChI Key WZICFPZLZTXRJB-UHFFFAOYSA-N
Canonical SMILES CCNS(=O)(=O)C1=C(C=C(C=C1)C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a sulfonamide group (–SO2_2NH–) linked to an ethyl moiety . The sulfonamide group’s electron-withdrawing nature enhances the compound’s reactivity, while the fluorine atom contributes to its metabolic stability and lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12FNO2S\text{C}_9\text{H}_{12}\text{FNO}_2\text{S}
Molecular Weight217.26 g/mol
SolubilityPolar organic solvents
Physical StateWhite to off-white solid

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

  • 1H^1\text{H}-NMR reveals signals for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.2–3.4 ppm, quartet) and aromatic protons (δ 7.0–7.5 ppm).

  • 19F^{19}\text{F}-NMR shows a singlet near δ -110 ppm, characteristic of the fluorine substituent.
    Mass spectrometry (MS) exhibits a molecular ion peak at m/z 217.26, consistent with its molecular weight.

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis method involves reacting 2-fluoro-4-methylbenzenesulfonyl chloride with ethylamine in dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize HCl byproducts :

C7H5ClFO2S+C2H5NH2Et3NC9H12FNO2S+HCl\text{C}_7\text{H}_5\text{ClFO}_2\text{S} + \text{C}_2\text{H}_5\text{NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{C}_9\text{H}_{12}\text{FNO}_2\text{S} + \text{HCl}

Yields typically range from 70–85% under optimized conditions (0–25°C, 12–24 hours).

Table 2: Synthesis Conditions and Outcomes

ParameterOptimal RangeYield
Temperature0–25°C70–85%
Reaction Time12–24 hours
SolventDichloromethane/THF

Purification Techniques

Crude product purification employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) achieves >98% purity for biological assays.

Mechanism of Biological Activity

Enzyme Inhibition

The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in microbial folate synthesis . Fluorine’s electronegativity enhances binding affinity to enzyme active sites, as observed in kinase inhibition studies .

Anti-Inflammatory Pathways

Preliminary studies suggest modulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin E2_2 (PGE2_2) and cytokine production .

Research Applications and Findings

Antimicrobial Studies

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). Resistance development is slower compared to non-fluorinated sulfonamides due to enhanced target specificity .

ApplicationModel SystemResultSource
AntimicrobialS. aureusMIC: 8 µg/mL
Enzyme InhibitionDHPSIC50_{50}: 2.5 µM

Comparative Analysis with Related Sulfonamides

N-Ethyl-4-methylbenzenesulfonamide (CAS 80-39-7)

This analog lacks the 2-fluoro substituent, resulting in lower antimicrobial potency (MIC: 32 µg/mL for S. aureus) but improved solubility in aqueous media .

2-Ethyl-N-methylbenzene-1-sulfonamide

The N-methyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions but diminishing metabolic stability.

Future Research Directions

  • Kinase Inhibition Screening: Evaluate activity against B-Raf, EGFR, and VEGFR kinases .

  • In Vivo Efficacy Studies: Assess pharmacokinetics and toxicity in murine models.

  • Structural Optimization: Introduce heterocyclic moieties to enhance blood-brain barrier penetration.

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